molecular formula C17H13N B371699 4-(4-Phenyl-1,3-butadienyl)benzonitrile

4-(4-Phenyl-1,3-butadienyl)benzonitrile

Cat. No.: B371699
M. Wt: 231.29g/mol
InChI Key: QFXDQBJWKDMWQE-KBXRYBNXSA-N
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Description

4-(4-Phenyl-1,3-butadienyl)benzonitrile is a benzonitrile derivative featuring a conjugated 1,3-butadienyl linker connecting a phenyl group to the benzonitrile moiety.

Properties

Molecular Formula

C17H13N

Molecular Weight

231.29g/mol

IUPAC Name

4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzonitrile

InChI

InChI=1S/C17H13N/c18-14-17-12-10-16(11-13-17)9-5-4-8-15-6-2-1-3-7-15/h1-13H/b8-4+,9-5+

InChI Key

QFXDQBJWKDMWQE-KBXRYBNXSA-N

SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C#N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

BODIPY Fluorescent Dye Derivatives

Compound Name: 4,4-Difluoro-5-(4-phenyl-1,3-butadienyl)-4-bora-3a,4a-diaza-s-indacene-3-undecanoic acid (C11-BODIPY581/591)

  • Structure : Incorporates a BODIPY (boron-dipyrromethene) core with the 4-phenyl-1,3-butadienyl group attached to a benzonitrile side chain.
  • Synthesis : Derived from 4-(4-phenyl-1,3-butadienyl)benzonitrile precursors via functionalization with a BODIPY fluorophore .
  • Applications : Used as a fluorescent probe for lipid peroxidation studies in biological systems, including staining MII eggs and sperm samples .
  • Key Properties : Exhibits red fluorescence (581/591 nm excitation/emission) and sensitivity to reactive oxygen species (ROS) .

Comparison: Unlike the BODIPY derivative, this compound lacks the boron-containing heterocyclic core, reducing its fluorescence intensity. The BODIPY variant’s biological applications stem from its fluorogenic properties, whereas the simpler benzonitrile derivative may serve as a synthetic intermediate .

Triazole-Functionalized Benzonitrile Derivatives

Compound Names :

  • 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile
  • 4-[1,2,4]Triazol-1-ylmethylbenzonitrile
  • Structure : Benzonitrile linked to triazole rings via a methyl group.
  • Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") or nucleophilic substitution using 4-(chloromethyl)benzonitrile .
  • Applications : Explored as ligands in coordination chemistry, antimicrobial agents, or intermediates in drug development .

Comparison: The triazole derivatives prioritize stability and heterocyclic functionality over conjugation. The 1,3-butadienyl group in the target compound provides a rigid, planar structure advantageous for charge transport in materials science, whereas triazole derivatives focus on hydrogen bonding and metal coordination.

Polymer Composite Precursors

Compound Name: 4,4′-Bis(4-aminophenoxy)benzonitrile (APBN)

  • Structure: Two benzonitrile groups connected via aminophenoxy linkers.
  • Synthesis : Prepared as a precursor for polybenzoxazine composites.
  • Applications : Enhances thermomechanical stability and flame retardancy in hybrid titania/polybenzoxazine materials .

Comparison: APBN’s bifunctional design contrasts with the mono-substituted this compound. The aminophenoxy groups in APBN facilitate polymerization, whereas the butadienyl group in the target compound may enable π-stacking in organic electronics. Both highlight benzonitrile’s versatility in materials science .

Pharmaceutical Derivatives

Compound Name: (-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile

  • Structure: Complex substituents including dimethylamino and fluorophenyl groups.

Comparison: The pharmaceutical derivative emphasizes stereochemical complexity and polar functional groups for drug-receptor interactions. In contrast, this compound’s nonpolar, conjugated structure may limit bioavailability but enhance compatibility with hydrophobic matrices in materials .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Feature Synthesis Method Applications Key Properties References
This compound Conjugated butadienyl linker Likely cross-coupling reactions Intermediate for dyes/materials Extended π-conjugation Inferred
C11-BODIPY581/591 BODIPY core + butadienyl-benzo group Functionalization of precursors Biological imaging, ROS detection Red fluorescence, ROS sensitivity
4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile Triazole-methyl linker Click chemistry Drug development, ligands Stability, hydrogen bonding
4,4′-Bis(4-aminophenoxy)benzonitrile (APBN) Aminophenoxy linkers Polycondensation Polymer composites High thermal stability
Pharmaceutical benzonitrile derivative Dimethylamino/fluorophenyl groups Multi-step organic synthesis Potential therapeutics Stereochemical complexity

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